molecular formula C16H21NO2S B1242566 Edonerpic CAS No. 519187-23-6

Edonerpic

Numéro de catalogue: B1242566
Numéro CAS: 519187-23-6
Poids moléculaire: 291.4 g/mol
Clé InChI: HQNACSFBDBYLJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Characterization of Edonerpic

Molecular Identity and Chemical Properties

Chemical Formula and Structural Composition

This compound exhibits a distinctive molecular composition characterized by the empirical formula C16H21NO2S. The molecular structure incorporates several key structural elements including a benzothiophene ring system, an azetidine ring bearing a hydroxyl substituent, and an ethoxy-propyl linker connecting these two heterocyclic components. The presence of sulfur within the benzothiophene framework contributes significantly to the overall molecular architecture and electronic properties of the compound.

The structural backbone consists of a four-membered azetidine ring substituted at the 3-position with a hydroxyl group, which is further N-substituted with a three-carbon propyl chain. This propyl chain terminates in an ethoxy linkage that connects to the 5-position of the benzothiophene ring system. The benzothiophene moiety itself represents a fused bicyclic aromatic system incorporating both benzene and thiophene rings sharing a common C-C bond.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol. This nomenclature precisely describes the substitution pattern and connectivity of the various structural components within the molecule. The compound is also designated by several alternative identifiers including the Chemical Abstracts Service registry number 519187-23-6.

Additional chemical identifiers include the International Chemical Identifier string InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2 and the corresponding International Chemical Identifier Key HQNACSFBDBYLJP-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.

Molecular Weight and Physical Properties

This compound possesses a molecular weight of 291.4 grams per mole. The compound exhibits specific physical characteristics typical of heterocyclic aromatic compounds containing both nitrogen and sulfur heteroatoms. The molecular architecture suggests potential for hydrogen bonding interactions through the azetidine hydroxyl group and possible π-π stacking interactions via the benzothiophene aromatic system.

The presence of the ether linkage within the side chain contributes to molecular flexibility, while the rigid benzothiophene core provides structural stability. These combined features influence the overall conformational behavior and physical properties of the molecule in solution and solid state environments.

Structural Analysis and Salt Formation

Benzothiophene Moiety and Functional Groups

The benzothiophene moiety represents a crucial structural component of this compound, classified within the 1-benzothiophene family of aromatic heterocyclic compounds. This bicyclic system consists of a benzene ring fused to a thiophene ring, creating a planar aromatic framework with unique electronic characteristics imparted by the sulfur heteroatom. The substitution occurs at the 5-position of the benzothiophene ring, where the ethoxy-propyl chain attachment occurs.

The compound contains several distinct functional groups that contribute to its chemical behavior. The primary alcohol functionality located on the azetidine ring represents a secondary alcohol group capable of participating in hydrogen bonding interactions. The tertiary amine nitrogen within the azetidine ring system provides basic character to the molecule. The ether linkage connecting the benzothiophene and azetidine portions contributes flexibility to the overall molecular structure while maintaining chemical stability under normal conditions.

Stereochemistry and Conformational Analysis

Related structural studies of azetidine-containing compounds have provided insights into conformational behavior. Research on 1-(Diphenylmethyl)azetidin-3-ol, a structural analog, revealed that the four-membered azetidine ring adopts a puckered conformation as evidenced by crystallographic analysis. The study demonstrated dihedral angles of 156° and 153° in independent molecules within the crystal structure, indicating the inherent flexibility of the azetidine ring system.

The conformational analysis revealed that molecular conformations can differ significantly due to rotation around carbon-carbon bonds, particularly involving aromatic substituents. These findings suggest that this compound likely exhibits similar conformational flexibility, particularly around the ethoxy-propyl linker region connecting the benzothiophene and azetidine components.

This compound Maleate: Comparative Structural Properties

This compound maleate represents the maleic acid salt form of the parent compound, characterized by the molecular formula C20H25NO6S and a molecular weight of 407.48 grams per mole. The maleate salt formation involves protonation of the basic nitrogen within the azetidine ring and subsequent ionic association with the maleate anion.

The International Union of Pure and Applied Chemistry nomenclature for the salt form is (2Z)-but-2-enedioic acid; 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol. The salt formation significantly alters the physical properties compared to the free base, typically improving water solubility and crystalline stability characteristics important for pharmaceutical applications.

The Chemical Abstracts Service registry number for this compound maleate is 519187-97-4. The Simplified Molecular Input Line Entry System representation becomes OC(=O)\C=C/C(O)=O.OC1CN(CCCOCCC2=CC=C3SC=CC3=C2)C1, clearly showing the ionic association between the protonated this compound and the maleate anion.

Analytical Profiling and Characterization Methods

Spectroscopic Analysis (Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy serves as a primary tool for structural characterization of this compound and related compounds. Advanced nuclear magnetic resonance techniques including saturation transfer difference methods have been employed in binding studies related to this compound maleate. These investigations utilized one-dimensional proton saturation transfer difference nuclear magnetic resonance spectra with spectral widths of 12 parts per million, employing 16,000 data points and 3-second repetition delays.

The saturation transfer difference nuclear magnetic resonance experimental protocol involved selective 50-millisecond Gaussian pulses centered at specific resonance frequencies, with 20-millisecond spin-lock periods to suppress protein signals. The methodology incorporated double pulsed field gradient spin echo sequences to eliminate residual water signals, with 512 scans acquired per experiment.

Mass spectrometric analysis provides crucial molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The monoisotopic mass of this compound maleate has been determined as 407.140258703 daltons, providing precise molecular weight confirmation for the salt form.

Chromatographic Techniques for Purity Assessment

High-performance liquid chromatography represents the standard analytical method for purity determination of this compound and this compound maleate preparations. Commercial sources typically specify purity levels exceeding 98% as determined by high-performance liquid chromatography analysis. These chromatographic assessments ensure consistent quality and chemical integrity of the compound for research applications.

The chromatographic analysis protocols typically involve reversed-phase separation techniques optimized for the compound's physicochemical properties. The presence of both aromatic and aliphatic structural components requires carefully balanced mobile phase compositions to achieve optimal separation and peak resolution.

Analytical method development considerations include the compound's stability under various pH conditions and the potential for conformational isomers to exhibit different chromatographic retention behaviors. Quality control specifications for research-grade material typically require demonstration of chemical purity, structural integrity, and absence of significant degradation products.

X-ray Crystallography for Structural Determination

Crystallographic analysis provides definitive structural information for this compound and related compounds. Studies of structurally related azetidine derivatives have demonstrated the utility of X-ray crystallography for determining precise molecular conformations and intermolecular interactions. The crystal structure analysis of 1-(Diphenylmethyl)azetidin-3-ol revealed a triclinic crystal system with space group P1, providing insights into the packing arrangements and hydrogen bonding patterns typical of azetidine-containing compounds.

The crystallographic data revealed intermolecular hydrogen bonding networks between hydroxyl groups and nitrogen atoms of neighboring molecules, contributing to crystal lattice stability. These interactions represent similar binding motifs likely present in this compound crystal structures, where the azetidine hydroxyl group can participate in analogous hydrogen bonding arrangements.

Crystallization optimization strategies for this compound maleate involve controlled temperature conditions, typically at 4°C, to achieve purity levels exceeding 99% as determined by high-performance liquid chromatography analysis. The crystallization process represents a critical purification step that removes impurities while establishing the final salt form with optimal stability characteristics.

Table 1: Comparative Molecular Properties of this compound Forms

Property This compound Free Base This compound Maleate
Molecular Formula C16H21NO2S C20H25NO6S
Molecular Weight (g/mol) 291.4 407.48
Chemical Abstracts Service Number 519187-23-6 519187-97-4
International Chemical Identifier Key HQNACSFBDBYLJP-UHFFFAOYSA-N RLUCYBFCLXANSO-BTJKTKAUSA-N
Physical State Crystalline solid Crystalline solid
Purity Specification >98% (High-Performance Liquid Chromatography) >98% (High-Performance Liquid Chromatography)

Table 2: Structural Classification and Chemical Categories

Classification Level Category
Kingdom Organic compounds
Super Class Organoheterocyclic compounds
Class Benzothiophenes
Sub Class 1-benzothiophenes
Direct Parent 1-benzothiophenes
Alternative Parents Benzenoids, Thiophenes, Heteroaromatic compounds, Trialkylamines, Secondary alcohols, Azetidines, 1,2-aminoalcohols, Dialkyl ethers, Azacyclic compounds

Propriétés

IUPAC Name

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNACSFBDBYLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519187-23-6
Record name Edonerpic [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edonerpic
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EDONERPIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Key Synthetic Steps in Edonerpic Maleate Preparation

The synthesis of this compound maleate centers on constructing its core structure: 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate. The process begins with the formation of the azetidine ring, a four-membered nitrogen-containing heterocycle. Using tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a precursor, the azetidine moiety is functionalized via Buchwald-Hartwig amination to introduce aromatic groups . This reaction employs palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0), and ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, under inert conditions to couple iodobenzene derivatives to the nitrogen atom .

Subsequent alkylation attaches the benzothiophene-ethoxypropyl sidechain. For example, reaction with (2-bromoethyl)benzene in acetonitrile, catalyzed by potassium carbonate, yields intermediates that undergo Boc deprotection using trifluoroacetic acid (TFA) . The free base is then reacted with maleic acid in a stoichiometric ratio to form the maleate salt, enhancing solubility and stability .

Reaction Conditions and Optimization Strategies

Optimal reaction conditions are critical for maximizing yield and minimizing impurities. The Buchwald-Hartwig amination step requires anhydrous toluene, heated to 80–100°C under nitrogen, with a reaction time of 12–24 hours . Catalytic systems involving Pd(dba)₂ and SPhos ligand achieve coupling efficiencies exceeding 85% for aryl halides . Alkylation of the azetidine nitrogen with benzothiophene derivatives is performed in polar aprotic solvents like acetonitrile at room temperature, with yields ranging from 70–90% depending on the electrophile’s reactivity .

Table 1: Key Reaction Parameters in this compound Maleate Synthesis

StepReagents/ConditionsYield (%)Citation
Azetidine functionalizationPd(dba)₂, SPhos, toluene, 100°C, 24 h85–89
Alkylation(2-Bromoethyl)benzene, K₂CO₃, ACN, rt, 3 h70–75
Boc deprotectionTFA, CH₂Cl₂, 4 hQuant.
Salt formationMaleic acid, EtOH, reflux95–98

Deprotection of the Boc group proceeds quantitatively in dichloromethane with TFA, while maleate salt formation in ethanol under reflux ensures high purity . Process optimization focuses on reducing residual palladium in final batches, employing scavengers like silica-thiol resin .

Analytical Characterization of this compound Maleate

Structural validation of intermediates and the final product relies on spectroscopic and chromatographic methods. ¹H NMR of the azetidine intermediate (tert-butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate) shows characteristic signals at δ 7.16–7.33 (aromatic protons), 3.66 (azetidine CH₂), and 1.45 (Boc tert-butyl group) . The maleate salt exhibits a downfield shift in the hydroxyl proton (δ 4.8–5.2) due to hydrogen bonding with the carboxylate .

HPLC analysis using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) confirms ≥99% purity for clinical-grade material . Mass spectrometry ([M+H]⁺ = 347.2 m/z) aligns with the molecular formula C₁₉H₂₅NO₃S .

Industrial-Scale Production and Challenges

Industrial synthesis of this compound maleate adheres to Good Manufacturing Practice (GMP) guidelines. Large-scale Buchwald-Hartwig reactions utilize flow chemistry to enhance heat transfer and reduce catalyst loading . Purification involves crystallization from ethanol/water mixtures, achieving enantiomeric excess >99% via chiral column chromatography . Challenges include managing exothermic reactions during alkylation and ensuring residual solvent levels (e.g., acetonitrile <410 ppm) meet International Council for Harmonisation (ICH) limits .

Comparative Analysis with Related Compounds

This compound maleate’s synthesis shares similarities with other neuroprotective agents, such as donepezil, but differs in its reliance on sp³-rich azetidine cores. Unlike acetylcholinesterase inhibitors requiring complex piperidine scaffolds, this compound’s compact structure enables streamlined manufacturing .

Analyse Des Réactions Chimiques

L’Edonerpic subit plusieurs types de réactions chimiques, notamment :

    Oxydation : L’this compound peut subir des réactions d’oxydation, en particulier au niveau du cycle benzothiophène, conduisant à la formation de sulfoxydes ou de sulfones.

    Réduction : Des réactions de réduction peuvent se produire au niveau du cycle azétidinol, conduisant à la formation de l’alcool correspondant.

    Substitution : Des réactions de substitution peuvent se produire au niveau du groupe éthoxypropyle, conduisant à la formation de divers dérivés.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Edonerpic has several scientific research applications, including:

Comparaison Avec Des Composés Similaires

L’Edonerpic peut être comparé à d’autres agents neuroprotecteurs, tels que :

    Donépézil : Un inhibiteur de la cholinestérase utilisé pour traiter la maladie d’Alzheimer. Contrairement à l’this compound, le donépézil agit en augmentant les niveaux d’acétylcholine dans le cerveau.

    Mémantrine : Un antagoniste du récepteur NMDA utilisé pour traiter la maladie d’Alzheimer modérée à sévère. La mémantrine agit en modulant l’activité du glutamate dans le cerveau.

    Rivastigmine : Un autre inhibiteur de la cholinestérase utilisé pour traiter la maladie d’Alzheimer. La rivastigmine agit de manière similaire au donépézil mais a une structure chimique différente.

L’this compound est unique dans son mécanisme d’action, car il cible les récepteurs sigma et favorise la croissance des neurites, tandis que les autres composés modulent principalement les niveaux de neurotransmetteurs .

Activité Biologique

Edonerpic maleate, a small compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to neurological recovery and synaptic plasticity. This article explores the mechanisms, effects, and research findings surrounding this compound maleate, including its interactions with collapsin response mediator protein 2 (CRMP2), its impact on ion channels, and its efficacy in various models of brain injury.

This compound maleate is proposed to interact with CRMP2, a protein involved in neurite outgrowth and synaptic plasticity. Research indicates that this compound may enhance synaptic delivery of AMPA receptors, facilitating neuronal recovery after injury. Key findings include:

  • CRMP2 Interaction : this compound maleate binds to CRMP2 but does not significantly alter its phosphorylation levels in dorsal root ganglion (DRG) neurons . This interaction is crucial as CRMP2 is known to regulate ion channels and synaptic plasticity.
  • Ion Channel Modulation : Studies show that this compound maleate decreases calcium current density while increasing sodium current density in DRG neurons. This dual effect suggests a complex role in modulating neuronal excitability .

Case Studies and Experimental Findings

  • Chronic Pain Model :
    • In a rodent model, this compound maleate was tested for its ability to alleviate post-surgical allodynia but was found ineffective in reversing pain symptoms despite altering ion channel activity .
  • Traumatic Brain Injury (TBI) :
    • This compound maleate was administered after severe motor cortical cryoinjury in mice. Results indicated enhanced functional recovery and motor performance, mediated by CRMP2, as CRMP2-deficient mice did not show similar improvements . This finding highlights the compound's potential in rehabilitation strategies post-injury.
  • Non-Human Primate Studies :
    • In macaque monkeys with internal capsule hemorrhage, this compound maleate improved motor function recovery when administered during the rehabilitation phase. Treated monkeys exhibited better dexterity and success rates in reaching tasks compared to untreated controls .

Research Findings Summary

Study FocusModel TypeDosageKey Findings
Chronic PainRodent20 µMNo effect on pain relief; altered ion currents
Traumatic Brain InjuryMouse30 mg/kgEnhanced motor recovery; CRMP2 dependent
Internal Capsule HemorrhageMacaque MonkeyNot specifiedImproved dexterity and task success rates

Neuroprotective Effects

This compound maleate has been shown to protect against neurotoxic effects associated with Alzheimer’s disease models. It enhances synaptic preservation and promotes neurite outgrowth through sigma-1 receptor activation and modulation of microglial function . A Phase 2 trial indicated that while it did not meet primary endpoints for cognitive improvement in Alzheimer’s patients, it remains a candidate for further exploration due to its neuroprotective properties .

Q & A

Basic Research Question: What molecular mechanisms underlie Edonerpic’s neuroprotective effects in preclinical models?

Answer:
this compound maleate modulates synaptic plasticity and neuroprotection through two primary pathways:

  • CRMP2 Interaction : Binds collapsin response mediator protein 2 (CRMP2), promoting neurite outgrowth and AMPA receptor trafficking to synapses, critical for glutamate signal transmission .
  • Sigma-1 Receptor Activation : Enhances synaptic stability and mitigates Aβ-induced neurotoxicity in Alzheimer’s models .
    Methodology: In vitro assays (e.g., hippocampal slice cultures) and transgenic mouse models (tauopathy, Aβ overexpression) are used to quantify neurite length, LTP enhancement, and synaptic density via immunohistochemistry .

Basic Research Question: Which experimental models validate this compound’s efficacy in stroke recovery?

Answer:

  • Animal Models : Induced middle cerebral artery occlusion (MCAO) in mice and non-human primates, coupled with rehabilitative training, demonstrate improved motor function recovery. This compound alone shows no benefit without physical therapy, highlighting its role in neuroplasticity .
  • Outcome Measures : LDH release, calcium flux assays, and MDA content quantify neuronal damage post-TBI or ischemia .

Advanced Research Question: How do researchers reconcile contradictory preclinical and clinical trial outcomes for Alzheimer’s disease?

Answer:
Despite preclinical efficacy in Aβ/tau models, phase 2 trials (NCT01956916) showed no significant differences in ADAS-cog or ADCS-CGIC scores between this compound (224 mg/448 mg) and placebo groups . Key factors include:

  • Dose Limitations : Gastrointestinal adverse events (14.6% discontinuation at 448 mg) limited tolerability, reducing effective exposure .
  • Biomarker Discordance : CSF p-tau reductions in the 448 mg group lacked clinical correlation, suggesting insufficient target engagement or delayed effects .
    Methodological Note: Post hoc subgroup analyses (APOE4 status, memantine use) failed to identify responsive populations, emphasizing need for stratified enrollment in future trials .

Basic Research Question: What biomarkers are prioritized in this compound trials for neurodegenerative diseases?

Answer:

  • Structural MRI : Hippocampal/whole-brain volume loss (Quarc analysis) to assess neurodegeneration .
  • CSF Biomarkers : Aβ42, total tau, and p-tau181 levels, though limited by small sample sizes (n=59 pairs in phase 2) .
  • Pharmacokinetics : Plasma/CSF drug levels (11% penetration) and metabolite profiles (M5) ensure target engagement .

Advanced Research Question: What methodological challenges arise in designing dose-ranging studies for this compound?

Answer:

  • Toxicity Thresholds : In vitro cytotoxicity assays (e.g., LDH release at 10 μM) conflict with tolerated plasma concentrations (≤618 ng/mL in humans), necessitating species-specific PK/PD modeling .
  • Outcome Sensitivity : Coprimary endpoints (ADAS-cog, ADCS-CGIC) may lack sensitivity to detect modest synaptic effects; exploratory responder analyses are recommended .

Advanced Research Question: How does this compound synergize with rehabilitative training in stroke models?

Answer:
this compound enhances AMPA receptor delivery to synapses via CRMP2, amplifying activity-dependent plasticity during motor retraining.
Experimental Design:

  • Combined Therapy : Mice subjected to forced limb use post-stroke show 2.5× greater motor recovery with this compound vs. training alone .
  • Controls : Sham-treated groups and CRMP2-knockout models validate mechanism specificity .

Basic Research Question: What pharmacokinetic properties influence this compound’s CNS penetration?

Answer:

  • Plasma Binding : 80% protein binding reduces free drug availability .
  • CSF:Plasma Ratio : 11% penetration (41.07 ng/mL CSF vs. 437.4 ng/mL plasma) with minimal metabolite (M5) crossover .
    Methodology: LC-MS/MS quantifies drug levels; population PK models adjust for covariates (age, renal function) .

Advanced Research Question: What statistical strategies address missing data in longitudinal this compound trials?

Answer:

  • MMRM Models : Handle missing data under "missing at random" assumptions for ADAS-cog/ADCS-CGIC scores .
  • Gatekeeping Procedures : Control family-wise error rates (α=0.05) when testing coprimary endpoints hierarchically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edonerpic
Reactant of Route 2
Reactant of Route 2
Edonerpic

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.